molecular formula C21H29ClO4 B033959 chlorovulone IV CAS No. 100201-69-2

chlorovulone IV

Cat. No.: B033959
CAS No.: 100201-69-2
M. Wt: 380.9 g/mol
InChI Key: CTIZPKYMYVPNGA-RAUOOXNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorovulone IV is a potent, synthetically derived chlorinated analog of cyclopentenone prostaglandins, such as PGA. This compound is a valuable chemical tool in oncological and cell biology research, primarily investigated for its potent anti-proliferative and pro-apoptotic effects against a range of cancer cell lines. Its core mechanism of action is attributed to its highly reactive cyclopentenone structure, which allows it to form covalent adducts with key cellular thiols, including cysteine residues on proteins and glutathione. This interaction can inhibit the activity of IκB kinase (IKK), leading to the suppression of the NF-κB signaling pathway, a critical regulator of cell survival, proliferation, and inflammation. Consequently, this compound can induce cell cycle arrest and promote apoptosis in malignant cells. Researchers utilize this compound to study the mechanisms of cell death, the role of prostaglandin analogs in cellular signaling, and to explore potential novel therapeutic strategies for cancer. Its unique chlorinated structure enhances its stability and bioactivity compared to some native prostaglandins, making it a particularly interesting probe for structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100201-69-2

Molecular Formula

C21H29ClO4

Molecular Weight

380.9 g/mol

IUPAC Name

methyl (Z,7Z)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate

InChI

InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7-,12-9-,17-13+/t21-/m1/s1

InChI Key

CTIZPKYMYVPNGA-RAUOOXNLSA-N

SMILES

CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O

Isomeric SMILES

CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C\C=C/CCCC(=O)OC)Cl)O

Canonical SMILES

CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O

Origin of Product

United States

Discovery and Isolation of Chlorovulone Iv

Source Organism: Clavularia viridis from Okinawan Soft Corals

Chlorovulone IV is a natural product derived from the Okinawan soft coral, Clavularia viridis (Quoy & Gaimard, 1833) mdpi.com. This particular species of soft coral, belonging to the family Clavulariidae, is found in the coral reefs of Okinawa, Japan acs.orgacs.org. Clavularia viridis has been identified as a prolific source of structurally diverse and biologically active prostanoids, which include not only the chlorovulones but also the clavulones, bromovulones, and iodovulones acs.orgresearcher.life. The collection of this soft coral has often been carried out at depths of 1 to 2 meters in locations such as Ishigaki Island, Okinawa Prefecture acs.orgacs.org. The unique biochemical pathways within Clavularia viridis are responsible for the synthesis of these complex halogenated molecules researchgate.net.

Isolation Methodologies for Marine Prostanoids

The isolation of this compound and other related marine prostanoids from Clavularia viridis involves a multi-step process of extraction and chromatographic separation. The general methodology for isolating these compounds is tailored to their physicochemical properties, particularly their polarity researchgate.net.

The initial step typically involves the extraction of the wet specimens of the soft coral with organic solvents. Methanol is commonly used for the initial immersion and extraction of the biological material acs.orgacs.org. Following the initial extraction, a solvent partitioning process is employed to separate compounds based on their solubility. The methanolic extract is often diluted with water and then successively partitioned with solvents of increasing polarity, such as hexanes, ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH) acs.orgacs.org. This yields fractions with differing chemical compositions.

The fraction containing the chlorovulones is then subjected to various chromatographic techniques for further purification. Column chromatography is a fundamental step, using stationary phases like silica gel or silanized silica gel acs.orgacs.org. A gradient elution system with different solvent mixtures (e.g., hexane-EtOAc) is used to separate the compounds based on their affinity for the stationary phase acs.org. High-performance liquid chromatography (HPLC) is often employed in the final stages of purification to isolate the individual prostanoids, including this compound, in a pure form. The structural elucidation of the isolated compounds is then carried out using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) researchgate.netnih.govnih.gov.

Isolation Step Description
Collection Specimens of Clavularia viridis are collected from their natural habitat in Okinawa, Japan acs.orgacs.org.
Extraction The collected soft coral is immersed in methanol to extract the organic compounds acs.orgacs.org.
Solvent Partitioning The crude extract is partitioned between water and various organic solvents (e.g., hexanes, ethyl acetate, n-butanol) to separate compounds based on polarity acs.orgacs.org.
Column Chromatography The resulting fractions are subjected to column chromatography on silica gel or silanized silica gel to further separate the components acs.orgacs.org.
Purification High-performance liquid chromatography (HPLC) is used to achieve the final purification of individual chlorovulones.
Structure Elucidation The structure of the pure compounds is determined using spectroscopic techniques such as NMR and MS researchgate.netnih.govnih.gov.

Identification of this compound within the Chlorovulone Series (I-IV)

The chlorovulones are a series of halogenated prostanoids, and this compound was identified as part of this family of compounds isolated from Clavularia viridis researchgate.net. The identification of each member of the chlorovulone series (I-IV) was accomplished through detailed spectroscopic analysis. This process allowed researchers to determine the precise molecular structure of each compound and differentiate it from the others in the series.

The structural framework of the chlorovulones is related to that of prostaglandins (B1171923), featuring a cyclopentenone ring and two side chains mdpi.com. The key distinguishing features among the chlorovulones, including this compound, are variations in their chemical structure, such as the position and stereochemistry of functional groups. The absolute configuration of the chlorovulones was established through a combination of spectroscopic data analysis (such as Circular Dichroism) and chemical synthesis researchgate.net. The discovery of the chlorovulone series, alongside other halogenated prostanoids like bromovulones and iodovulones, highlighted the diverse and complex biosynthetic capabilities of Clavularia viridis researcher.liferesearchgate.net.

Compound Series Description
Clavulones A series of antitumor marine prostanoids that were among the first to be isolated from Clavularia viridis mdpi.comresearcher.life.
Chlorovulones Halogenated prostanoids that include chlorovulone I, II, III, and IV, distinguished by the presence of chlorine atoms researcher.liferesearchgate.net.
Bromovulones Another class of halogenated prostanoids from the same source organism, containing bromine atoms researcher.liferesearchgate.net.
Iodovulones Iodine-containing prostanoids that are also part of the complex mixture of natural products in Clavularia viridis researcher.liferesearchgate.net.

Structural Elucidation of Chlorovulone Iv

Advanced Spectroscopic Analysis in Natural Product Chemistry

The gross structure of chlorovulone IV, along with other chlorovulones, was elucidated through comprehensive spectroscopic analyses. researchgate.netjst.go.jpresearchgate.netacs.org Key techniques employed in this process included Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netresearchgate.netacs.org

Stereochemical Assignment of this compound

Beyond the basic connectivity of atoms, the precise three-dimensional arrangement, or stereochemistry, of this compound is crucial for understanding its biological activity and chemical behavior.

The absolute configuration of chlorovulones, a class to which this compound belongs, has been rigorously established. This was achieved through a combination of Circular Dichroism (CD) measurements of chlorovulone derivatives and enantioselective synthesis. researchgate.netresearchgate.netscispace.comacs.org For instance, the absolute configuration of (-)-chlorovulone II was determined using enantioselective synthesis. researchgate.netresearchgate.netscispace.comacs.org CD spectroscopy, a chiroptical method, provides valuable information about the stereochemistry of chiral molecules by measuring their differential absorption of left and right circularly polarized light. acs.org By analyzing the CD spectra of chlorovulone derivatives, researchers could deduce the absolute stereochemistry of the chiral centers within the molecule. This comprehensive approach ensures the accurate assignment of the stereochemical features of these complex natural products.

Comparative Structural Analysis with Related Marine Prostanoids (e.g., Clavulones, Bromovulones, Iodovulones)

This compound is part of a diverse group of marine prostanoids, all classified as clavulones and eicosanoids, and predominantly isolated from the soft coral Clavularia viridis. researchgate.netlipidmaps.orgnp-mrd.orgnp-mrd.orgmetabolomicsworkbench.orgnp-mrd.orglipidmaps.orgebi.ac.ukebi.ac.ukebi.ac.ukmdpi.comrsc.orgnih.gov These compounds share a common prostanoid core structure, typically characterized by a cyclopentane (B165970) ring. np-mrd.orgnp-mrd.orgnp-mrd.org

The primary distinguishing feature among chlorovulones, bromovulones, and iodovulones lies in the specific halogen atom incorporated into their structures. Chlorovulones, including this compound, contain a chlorine atom. researchgate.netnp-mrd.org In contrast, bromovulones feature a bromine atom, while iodovulones are characterized by the presence of an iodine atom. researchgate.netrsc.orgmdpi.comrsc.orgcohlife.org This halogenation introduces variations in their physicochemical properties and potentially their biological activities.

Clavulones, another closely related group of marine prostanoids, differ from the halogenated vulones by the presence of acetate (B1210297) groups instead of halogen atoms. ebi.ac.uknih.govbabraham.ac.ukuni.lu Despite these differences in substituents, a common stereochemical feature observed across many of these halogenated and epoxy-prostanoids, including those related to chlorovulones, is a 12R-configuration. mdpi.com This shared stereochemical motif highlights a common biosynthetic pathway or structural preference within this family of marine natural products.

The following table summarizes the key structural differences among these related marine prostanoids:

Compound Class Characteristic Structural Feature Example Compound PubChem CID (Example) Molecular Formula (Example)
Chlorovulones Contains a chlorine atom This compound 5283225 nih.gov C₂₁H₂₉ClO₄ nih.gov
Clavulones Contains acetate groups Clavulone I 5282264 nih.gov C₂₅H₃₄O₇ nih.gov
Bromovulones Contains a bromine atom Bromovulone I 5283227 nih.gov C₂₁H₂₉BrO₄ nih.gov
Iodovulones Contains an iodine atom Iodovulone I 10390051 metabolomicsworkbench.org C₂₁H₂₉IO₄ knapsackfamily.com

Biosynthesis of Chlorovulone Iv

Proposed Biosynthetic Pathways for Marine Prostanoids in Clavularia viridis

The biosynthesis of marine prostanoids, including chlorovulones, in Clavularia viridis is proposed to involve a pathway similar to that of mammalian prostaglandins (B1171923), with unique modifications leading to their distinct structures. Arachidonic acid has been identified as a crucial biosynthetic precursor. jst.go.jp Experimental evidence supporting this comes from studies utilizing a crude enzyme system (acetone powder) prepared from C. viridis. When arachidonic acid was treated with this enzyme system, it resulted in the formation of clavulones, whose spectral data matched those of the natural products. jst.go.jp

Key intermediates in this pathway have also been isolated. Preclavulone-A methyl ester and its stereoisomer were found as minor prostanoids in the hexane (B92381) extract of freeze-dried C. viridis. jst.go.jpnih.gov Preclavulone-A is considered a pivotal intermediate in the biosynthesis of clavulones, potentially mediated by lipoxygenase. jst.go.jpjst.go.jp Additionally, preclavulone lactones have been recognized as crucial intermediates in the biosynthesis of clavulones, possessing side chains with absolute configurations opposite to those found in mammalian prostanoids. capes.gov.br

Enzymatic Transformations in Halogenation within Biosynthetic Pathways

A defining characteristic of chlorovulones is the presence of a chlorine atom in their structure, distinguishing them as halogenated prostanoids. mdpi.comresearchgate.net Enzymatic halogenation plays a vital role in the biosynthesis of numerous natural products, where halogen atoms are often transiently incorporated into intermediate molecules to activate them for subsequent chemical transformations, such as cyclopropanation, C/O alkylation, or C-C rearrangements. rsc.org

Nature has evolved diverse enzymatic machinery to facilitate these halogenation reactions. These include various types of halogenating enzymes:

Haloperoxidases: These enzymes catalyze the oxidation of halide anions (e.g., chloride) in the presence of hydrogen peroxide to form oxidized halide species, typically hypohalous acid. They can be heme-iron-dependent, vanadium-dependent, or metal-free. mdpi.com

Flavin-dependent halogenases: These enzymes require a reduced flavin prosthetic group to activate molecular oxygen, leading to the formation of a hypohalite intermediate that can then halogenate a substrate. mdpi.comnih.gov

α-ketoglutarate and S-adenosylmethionine (SAM)-dependent halogenases: These enzymes are involved in halogenation reactions, often on substrates tethered to carrier proteins. rsc.orgmdpi.com

While the specific halogenase enzyme directly responsible for the chlorination in the biosynthesis of chlorovulone IV in Clavularia viridis has not been explicitly detailed in the provided literature, the presence of the chlorine atom in the final product strongly implies the involvement of such specialized enzymatic machinery within the coral's biosynthetic pathway.

Investigation of Precursor Incorporation into the Chlorovulone Skeleton

Investigations into the incorporation of precursors into the chlorovulone skeleton have primarily focused on identifying key intermediates and the initial building blocks. The isolation of preclavulone-A methyl ester and preclavulone lactones from Clavularia viridis provides strong evidence for their direct involvement as biosynthetic intermediates leading to the complex clavulone and chlorovulone structures. jst.go.jpnih.govjst.go.jpcapes.gov.br

Early biosynthetic experiments further elucidated the precursor incorporation. A cell-free homogenate prepared from Clavularia viridis was demonstrated to convert tritiated arachidonic acid into eicosanoids, which are the broader class of compounds to which clavulones and chlorovulones belong. This suggests that arachidonic acid is directly incorporated into the prostanoid skeleton as a fundamental precursor. jst.go.jpresearchgate.net These studies collectively contribute to understanding the sequential enzymatic steps involved in assembling the chlorovulone skeleton from simpler precursors.

Genetic and Genomic Basis for Biosynthesis in Marine Invertebrates

The production of structurally unique and halogenated marine prostanoids like this compound by Clavularia viridis highlights a specialized biosynthetic capacity within this marine invertebrate. The ability to synthesize such compounds, which are distinct from many other marine natural products and even from prostanoids found in other Clavularia species, points to a unique genetic and genomic basis. mdpi.com

While specific genes encoding the enzymes directly involved in the biosynthesis of this compound have not been fully elucidated in the provided research, the existence of a complex, enzyme-mediated pathway implies the presence of a dedicated gene cluster within the C. viridis genome. Such gene clusters typically encode the necessary enzymes, transporters, and regulatory proteins required for the entire biosynthetic route, including the specialized halogenation steps. Research into other marine natural product biosynthesis pathways has begun to uncover the genetic underpinnings of halogenase enzymes and other modifying enzymes, providing a framework for future investigations into the genetic basis of this compound biosynthesis in Clavularia viridis. nih.govresearchgate.net

Chemical Synthesis of Chlorovulone Iv and Analogues

Total Synthesis Approaches for Chlorovulone IV

While specific details on the total synthesis of this compound were not extensively detailed in the provided search results, the broader context of synthesizing marine prostanoids suggests complex, multi-step approaches. These often involve constructing the unique cyclopentane (B165970) core and stereospecifically attaching the side chains, drawing parallels from the synthesis of related clavulones.

Synthetic Strategies for Related Halogenated Prostanoids (e.g., Chlorovulone II)

For the synthesis of (±)-chlorovulone II, a key event involves an aldol (B89426) addition of the enolate of ethyl acetate (B1210297) into 4-cyclopentene-1,3-dione (B1198131) acs.orgacs.orgacs.org. This 4-cyclopentene-1,3-dione serves as a crucial building block for marine prostanoids acs.org. Another important intermediate is formed through a carbonyl-ene reaction and a radical addition to an aldehyde carbonyl acs.orgacs.orgacs.org. The use of an oxazoline (B21484) as a surrogate for an amide has also been explored in oxidative cyclization reactions to form spirolactams, which can be relevant for constructing complex natural product scaffolds ubc.ca.

Stereoselective synthesis is paramount for natural products like this compound due to their specific biological activities often being tied to a particular stereoisomer. In the synthesis of (±)-chlorovulone II, chemical and stereochemical details of a route involving a carbonyl-ene reaction and a radical addition to an aldehyde carbonyl were provided acs.orgacs.org. Radical processes in this context have been shown to proceed with significant stereoselectivity acs.org. Stereocontrolled and catalyzed enantioselective reactions, along with chemical or enzymatic resolution of compounds at different steps, are common strategies in the total synthesis of prostaglandins (B1171923) and their analogues researchgate.net. For instance, a modified Wadsworth-Emmons reaction has been used to stereoselectively synthesize 1,2-amino alcohols ubc.ca. Nucleophilic desymmetrization of dienones, where the chirality of a specific carbon atom dictates a diastereoselective intramolecular 1,4-addition, is another approach to introduce stereogenic centers cdnsciencepub.com.

Design and Synthesis of Chlorovulone Analogues and Derivatives

The design and synthesis of chlorovulone analogues are driven by the need to explore their therapeutic potential and understand the structural features critical for their activity sci-hub.se. Analogues are often designed with substitutions at specific positions, such as C-3 (halogens) and C-15 (alkyl chains), and prioritized using molecular docking . The synthesis of halogenated prostaglandins at position C(10) has been accomplished, along with efficient regioselective hydroxylation of the upper prostanoid chain nih.govsemanticscholar.org. Strategies for synthesizing prostaglandin (B15479496) analogues include ring-closing metathesis of specific compounds to form lactones, followed by reaction with nucleophiles to introduce hydroxyl and carboxylic acid groups google.com.

Isotopic Labeling Strategies for Mechanistic and Biosynthetic Investigations

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and biosynthetic pathways. For chlorovulone II, synthesis offers the only practical route to obtain such compounds with site-specific labels, as a biosynthetic route using labeled precursors is challenging due to the limited availability of the natural product acs.orgacs.org. A synthetic route has been disclosed that should permit site-specific labeling of various ring atoms in the chlorovulone II molecule acs.org. This involves incorporating labeled atoms (e.g., deuterium, carbon-13) at specific positions during the synthesis to track their fate in biological systems or to understand the molecular rearrangements during chemical reactions.

Biological Activities and Mechanistic Studies

In Vitro Antiproliferative and Cytotoxic Activities

The chlorovulone series, including chlorovulone IV, are recognized for their antiproliferative and cytotoxic effects. While specific detailed data for this compound itself against various cell lines are not extensively documented in the provided literature, comprehensive studies have been conducted on chlorovulone I, a closely related analogue within the series.

Chlorovulone I has demonstrated potent antiproliferative and cytotoxic activities against human promyelocytic leukemia (HL-60) cells in in vitro assays nih.govmitoproteome.org. Research indicates that chlorovulone I exhibits a significant inhibitory effect on the growth of HL-60 cells, with an IC50 (concentration required to inhibit cell growth by 50%) value of 0.03 µM (equivalent to 0.01 µg/mL) nih.govmitoproteome.org. Furthermore, cytotoxic effects were observed at concentrations exceeding 0.3 µM (0.1 µg/mL) mitoproteome.org. These findings highlight the strong efficacy of chlorovulone I against this transformed cell line.

Table 1: Antiproliferative and Cytotoxic Activity of Chlorovulone I against HL-60 Cells

CompoundCell LineActivity TypeIC50 (µM)Cytotoxic Effect Concentration (µM)Citation
Chlorovulone IHL-60Growth Inhibition0.03>0.3 nih.govmitoproteome.org

A comparative analysis of naturally occurring marine prostanoids revealed a distinct order of antiproliferative and cytotoxic activities against HL-60 cells nih.gov. Chlorovulone I demonstrated the highest potency among the tested compounds nih.gov. The observed order of activity was: chlorovulone I > bromovulone I = iodovulone I > clavulone I or II > prostaglandin (B15479496) A2 nih.gov. This indicates that chlorovulone I is highly effective, exhibiting stronger activity compared to prostaglandin A2 mitoproteome.org. Bromovulone I and iodovulone I showed comparable cytotoxic properties to each other, though less potent than chlorovulone I nih.govmitoproteome.org.

Table 2: Comparative Potency of Marine Prostanoids against HL-60 Cells

Compound SeriesOrder of Potency (against HL-60 cells)Citation
Chlorovulone IHighest nih.gov
Bromovulone IComparable to Iodovulone I nih.gov
Iodovulone IComparable to Bromovulone I nih.gov
Clavulone I or IILower than halogenated prostanoids nih.gov
Prostaglandin A2Lowest nih.gov

Elucidation of Molecular Mechanisms of Action

While detailed molecular mechanisms specifically for this compound are not fully elucidated in the provided information, studies on the halogenated coral prostanoids, including chlorovulone I, provide insights into the structural requirements for their biological activities.

The available research primarily highlights the structural features essential for the antiproliferative and cytotoxic activities against HL-60 cells, rather than identifying specific cellular or subcellular targets for this compound or I nih.gov. The alkylidencyclopentenone structure is considered essential for these activities nih.gov. The presence of a halogen function at the C-10 position in the structure has been shown to enhance the observed activities nih.gov.

Information regarding the direct interaction of this compound or I with specific key biological pathways is not detailed in the provided search results. However, it has been noted that the presence of a dienone moiety (C5-6 and C7-8) within the structure of these prostanoids potentiates their activities nih.gov. This suggests that specific structural motifs play a role in their biological effects, likely through interaction with certain cellular components or pathways, although these specific interactions are not explicitly described.

Detailed Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

Structure-Activity Relationship (SAR) studies on halogenated coral prostanoids, which include this compound and its analogues, have identified critical structural elements contributing to their antiproliferative and cytotoxic properties against HL-60 cells nih.gov.

Key findings from these SAR analyses include:

The alkylidencyclopentenone structure is fundamental and essential for the observed antiproliferative and cytotoxic activities nih.gov.

The introduction of a halogen function at the C-10 position significantly enhances these activities nih.gov. The order of potency among halogens has been determined as chlorine (Cl) > bromine (Br) = iodine (I) > hydrogen (H), indicating that chlorovulones, particularly chlorovulone I, are highly effective due to the presence of chlorine nih.gov.

The stereospecificity of the 12-hydroxyl group in the chlorovulone molecule is not a prerequisite for its activities nih.gov. This suggests that the orientation of this particular hydroxyl group does not critically impact the compound's biological potency.

These SAR insights are crucial for understanding how modifications to the chemical structure of this compound and its analogues might influence their biological effects, guiding future research and potential therapeutic development.

Advanced Research Methodologies in Chlorovulone Iv Studies

In Silico Approaches for Activity Prediction and Target Identification

In silico approaches leverage computational power to predict the biological activity of compounds and identify their potential molecular targets, significantly accelerating the early stages of drug discovery. These methods are particularly valuable for complex natural products like chlorovulone IV, where experimental characterization can be resource-intensive.

Computational chemistry, including quantum chemistry (QC) and ab initio molecular dynamics simulations, plays a vital role in determining the conformational and electronic properties of chemical compounds. These methods provide a deeper understanding of a molecule's inherent reactivity, stability, and preferred three-dimensional structures, which are critical for understanding its biological activity. Quantum-chemoinformatics, for example, utilizes descriptors based on theoretical chemistry to design and predict new molecules and reactions. chemrxiv.org For a complex natural product like this compound, understanding its electronic distribution, bond energies, and potential reactive sites through computational chemistry can inform modifications for improved efficacy or stability. Calculations of properties such as molecular volume, topological polar surface area, hydrogen bond donors/acceptors, and logP values, as seen for chlorovulone I, contribute to predicting the compound's pharmacokinetic behavior. lipidmaps.org

Advanced Analytical Techniques for Metabolite Profiling and Degradation Studies

Advanced analytical techniques are indispensable for the experimental characterization of this compound, particularly in metabolite profiling and degradation studies. These techniques enable the identification and quantification of the compound and its derivatives in complex biological matrices or under various environmental conditions.

Liquid Chromatography-Tandem Mass Spectrometry with Quadrupole Time-of-Flight (LC-MS/MS-QTOF) is a powerful method for non-targeted metabolite profiling. This technique has been successfully used to identify known compounds, including chlorovulone I, in complex biological extracts, such as kelulut honey. researchgate.net The high sensitivity and specificity of LC-MS/MS-QTOF allow for the detection of trace amounts of metabolites and degradation products, providing a comprehensive metabolic fingerprint. Similarly, High-Performance Liquid Chromatography (HPLC) methods are widely employed for the determination of compounds in biological samples and pharmaceutical products. nih.gov HPLC, often coupled with various detectors, is crucial for assessing impurities and degradation products, evaluating drug release profiles, and conducting pharmacokinetic and pharmacodynamic studies. nih.gov For instance, studies on the photodegradation of related compounds have utilized HPLC to separate and examine degradation products, revealing insights into storage conditions and stability. nih.gov These analytical approaches are critical for ensuring the quality control of natural products and understanding their fate in biological systems and during storage.

Applications of Chemoinformatics and Cheminformatics in Compound Discovery

Chemoinformatics (often used interchangeably with cheminformatics) is an interdisciplinary field that applies computational and informational techniques to chemical data, playing a significant role in compound discovery and optimization. For natural products like this compound, chemoinformatics aids in managing vast chemical libraries, identifying novel scaffolds, and predicting properties.

Key applications include descriptor computations, which convert chemical structures into numerical representations for computational analysis, and the creation of structural similarity matrices to group compounds with similar features. nih.govresearchgate.net Classification algorithms are then used to categorize compounds based on their predicted activities or properties. researchgate.net In the context of drug discovery, chemoinformatics facilitates virtual library generation, enabling the creation of diverse sets of potential drug candidates, and virtual high-throughput screening (vHTS), which computationally screens large databases of compounds to identify potential hits. nih.gov This is particularly useful for natural products, where the isolation and synthesis of derivatives can be challenging. Furthermore, chemoinformatics tools are applied in lead optimization, where they help refine existing compounds to improve their potency, selectivity, and pharmacokinetic properties, including in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.govwiley.com By leveraging these computational tools, researchers can more efficiently explore the chemical space around this compound and its analogues, leading to the discovery of new bioactive molecules.

Future Research Directions and Translational Perspectives

Complete Elucidation of Endogenous Biosynthetic Pathways

The biosynthesis of marine prostanoids like the chlorovulones is a complex enzymatic cascade. It is proposed that preclavulone-A is a key intermediate in the formation of these molecules researchgate.net. However, the specific enzymatic steps that lead to the formation of the chlorovulone skeleton and the subsequent halogenation to yield Chlorovulone IV are not yet fully understood.

Future research must focus on identifying and characterizing the enzymes involved in the biosynthetic pathway of this compound within Clavularia viridis. This would involve a combination of genomic, transcriptomic, and proteomic approaches to pinpoint the genes and proteins responsible for each synthetic step. Understanding this pathway is not only of fundamental scientific interest but also opens the door to biotechnological production of this compound and its analogues, potentially through heterologous expression of the biosynthetic genes in a microbial host.

Table 1: Key Research Questions for Elucidating this compound Biosynthesis

Research QuestionPotential MethodologiesExpected Outcome
What is the immediate precursor to the chlorovulone skeleton?Isotope labeling studies, in vitro enzymatic assaysIdentification of the direct substrate for the key cyclization reaction.
Which enzymes are responsible for the chlorination of the prostanoid backbone?Genome mining for halogenases, protein expression and characterizationIsolation and functional analysis of the specific chlorinating enzymes.
How is the stereochemistry of this compound controlled during biosynthesis?Structural biology of key enzymes, site-directed mutagenesisUnderstanding the molecular basis for the precise 3D structure of the molecule.

Development of Novel Synthetic Strategies for Accessing Complex Analogues

The limited availability of this compound from its natural source necessitates the development of efficient and versatile total synthesis strategies. While synthetic routes for related compounds like chlorovulone II have been established, a dedicated and optimized synthesis for this compound is a critical next step.

Future synthetic efforts should aim not only to produce this compound in larger quantities for biological evaluation but also to create a platform for the synthesis of a diverse range of analogues. This would allow for the systematic exploration of the structure-activity relationship (SAR) of the chlorovulone scaffold. By modifying different parts of the molecule, chemists can identify the key structural features responsible for its biological activity and potentially design new analogues with improved potency, selectivity, and pharmacokinetic properties.

In-depth Pharmacological Characterization of Specific Molecular Targets

The chlorovulone family has been shown to possess significant cytotoxic activity nih.govmdpi.com. However, the precise molecular targets through which this compound exerts its effects remain to be identified. Understanding the mechanism of action at a molecular level is paramount for its development as a potential therapeutic agent.

Future pharmacological studies should employ a variety of modern techniques to identify the specific cellular components that interact with this compound. This could include affinity chromatography, chemical proteomics, and computational modeling to pinpoint protein targets. Once potential targets are identified, further validation through biochemical and cell-based assays will be necessary to confirm the interaction and elucidate the downstream signaling pathways that are affected. This in-depth characterization will be crucial for predicting the therapeutic efficacy and potential side effects of this compound.

Table 2: Potential Pharmacological Investigation Avenues for this compound

Research AreaExperimental ApproachesPotential Therapeutic Implications
Target Identification Affinity-based proteomics, Thermal proteome profilingDiscovery of novel anticancer targets.
Mechanism of Action Cell signaling pathway analysis, Gene expression profilingUnderstanding of how this compound induces cell death.
In Vivo Efficacy Animal models of cancerPreclinical validation of therapeutic potential.

Investigation of the Ecological Role of this compound in Marine Ecosystems

Soft corals, like Clavularia viridis, are sessile organisms that rely on chemical defenses to deter predators, prevent fouling, and compete for space on the reef. The production of a diverse array of secondary metabolites, including halogenated prostanoids, is a key component of their survival strategy.

Future ecological research should focus on understanding the specific role of this compound in the chemical ecology of Clavularia viridis. This would involve conducting in situ experiments to assess its deterrent effects against common predators and its ability to inhibit the settlement of fouling organisms. Furthermore, investigating the spatial and temporal variation in the production of this compound could provide insights into the environmental cues that trigger its synthesis. A deeper understanding of its ecological function will not only contribute to our knowledge of coral reef dynamics but also highlight the importance of preserving these delicate ecosystems as a source of novel bioactive compounds.

Q & A

Basic Research Questions

What analytical techniques are recommended for confirming the structural identity and purity of Chlorovulone IV?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR to confirm stereochemistry and functional groups. Compare spectral data with literature values for known analogs .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV/Vis or MS detection to assess purity (>95% threshold). Validate methods using certified reference standards if available .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS/MS for molecular formula confirmation and impurity profiling .

How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer:

  • Cell Line Selection: Prioritize cell lines with established relevance to the compound’s purported mechanism (e.g., cancer, inflammation). Include positive/negative controls to validate assay sensitivity .
  • Dose-Response Curves: Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC50 values. Triplicate runs and statistical validation (e.g., ANOVA) are critical for reproducibility .
  • Assay Specificity: Include counter-screens to rule off-target effects (e.g., mitochondrial toxicity assays) .

What synthetic strategies are optimal for this compound, given its complex stereochemistry?

Methodological Answer:

  • Retrosynthetic Analysis: Break down the structure into modular fragments (e.g., cyclopropane ring, ester side chain). Prioritize asymmetric catalysis for stereocenter formation .
  • Protecting Group Strategy: Use orthogonal protecting groups (e.g., TBS, PMB) to avoid side reactions during esterification or oxidation steps .
  • Characterization: Validate each intermediate via NMR and MS to ensure synthetic fidelity .

Advanced Research Questions

How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

Methodological Answer:

  • Comparative Meta-Analysis: Systematically review experimental conditions (e.g., cell type, concentration, incubation time) across conflicting studies to identify variables influencing outcomes .
  • Pathway Enrichment Analysis: Use transcriptomic or proteomic profiling to map affected pathways. Cross-validate with pharmacological inhibitors or CRISPR knockouts .
  • Dose-Dependent Phenotyping: Test if dual mechanisms emerge at different concentrations (e.g., pro-apoptotic vs. cytostatic effects) .

What strategies are effective for optimizing this compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

  • Lipophilicity Optimization: Modify ester groups to balance logP values (target: 2–5) and improve membrane permeability. Use in silico tools (e.g., SwissADME) for predictive modeling .
  • Prodrug Design: Introduce hydrolyzable moieties (e.g., phosphate esters) to enhance solubility and bioavailability .
  • In Vivo PK Studies: Monitor plasma half-life, clearance, and tissue distribution in rodent models. Compare IV vs. oral administration to assess first-pass metabolism .

How can computational models predict this compound’s interactions with understudied protein targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against structural databases (e.g., PDB). Prioritize targets with conserved binding pockets .
  • Machine Learning (ML): Train ML models on existing bioactivity data to predict novel targets. Validate with experimental binding assays (e.g., SPR, ITC) .
  • Network Pharmacology: Construct interaction networks to identify polypharmacological effects and off-target liabilities .

Methodological Frameworks for Addressing Data Contradictions

  • Hypothesis Testing: Formulate competing hypotheses (e.g., "Differential metabolism explains cell-specific bioactivity") and test via metabolic profiling (e.g., CYP450 inhibition assays) .
  • Reproducibility Checks: Replicate critical experiments in independent labs with blinded analysis to minimize bias .
  • Data Transparency: Publish raw datasets, experimental protocols, and negative results in supplementary materials to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.